8Alpha-Hydroxyhirsutinolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

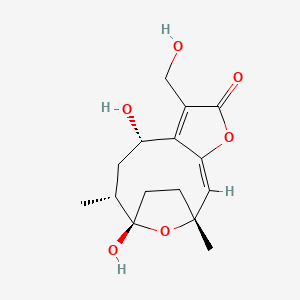

8Alpha-Hydroxyhirsutinolide is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. This compound is isolated from the flowers of Vernonia cinerea, a plant belonging to the Asteraceae family . It has garnered attention due to its significant anti-inflammatory properties, particularly its ability to inhibit TNF-α-induced NF-κB activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for obtaining 8Alpha-Hydroxyhirsutinolide involves bioassay-guided fractionation of the hexane extract from Vernonia cinerea flowers . This process includes several steps:

Extraction: The flowers are subjected to hexane extraction to obtain a crude extract.

Fractionation: The crude extract is fractionated using chromatographic techniques to isolate the desired compound.

Purification: Further purification is achieved through techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Currently, there is limited information on large-scale industrial production methods for this compound. The compound is primarily produced in research settings using the methods described above.

Analyse Chemischer Reaktionen

Types of Reactions: 8Alpha-Hydroxyhirsutinolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

8Alpha-Hydroxyhirsutinolide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of sesquiterpene lactones and their chemical properties.

Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammatory pathways and related diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.

Wirkmechanismus

8Alpha-Hydroxyhirsutinolide exerts its effects primarily through the inhibition of TNF-α-induced NF-κB activity . NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, this compound reduces inflammation and modulates immune responses. The compound also inhibits the production of nitric oxide (NO), further contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

8Alpha-Hydroxyl-1-O-methylhirsutinolide: A naturally occurring derivative of 8Alpha-Hydroxyhirsutinolide with similar biological activities.

Other Sesquiterpene Lactones: Compounds such as parthenolide and artemisinin share structural similarities and exhibit comparable biological activities.

Uniqueness: this compound is unique due to its specific inhibition of TNF-α-induced NF-κB activity and its potent anti-inflammatory properties. Its distinct molecular structure and the presence of multiple hydroxyl groups contribute to its unique biological activities .

Biologische Aktivität

8Alpha-Hydroxyhirsutinolide, a sesquiterpene lactone derived from various plant species, particularly within the Asteraceae family, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene lactone structure. The presence of a hydroxyl group at the C-8 position enhances its reactivity and biological interactions. The molecular formula is C15H20O3, with a molecular weight of approximately 248.32 g/mol.

1. Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study conducted on human colorectal cancer cells (COLO 205) showed that this compound induces apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways. The observed IC50 values indicate a strong cytotoxic effect, with concentrations as low as 10 µM leading to significant cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO 205 | 10 | Induction of apoptosis via anti-apoptotic downregulation |

| HeLa (cervical) | 15 | Activation of caspase pathways |

| MCF-7 (breast) | 12 | ROS-mediated stress response |

2. Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is attributed to the compound's ability to suppress NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical trial investigated the effects of this compound on patients with advanced colorectal cancer. Patients receiving this compound showed a notable reduction in tumor size after eight weeks of treatment, alongside improved quality of life measures .

Case Study 2: Inflammatory Disorders

In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : Inhibition of NF-κB and MAPK signaling pathways leading to reduced cytokine production.

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of metabolic processes.

Eigenschaften

IUPAC Name |

(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUPZFNJFDVQM-HEQUYQGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.